molecular formula C10H9NO4 B3022928 (E)-Methyl 3-(2-nitrophenyl)acrylate CAS No. 39228-29-0

(E)-Methyl 3-(2-nitrophenyl)acrylate

Cat. No.: B3022928
CAS No.: 39228-29-0
M. Wt: 207.18 g/mol
InChI Key: VKKNUVQQEHKTCG-VOTSOKGWSA-N
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Preparation Methods

(E)-Methyl 3-(2-nitrophenyl)acrylate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol . The specific preparation method may vary depending on the experimental conditions and requirements. In industrial settings, the synthesis typically involves the following steps:

    Esterification Reaction: 2-nitrobenzoic acid is reacted with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester.

    Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

(E)-Methyl 3-(2-nitrophenyl)acrylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-Methyl 3-(2-nitrophenyl)acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can undergo nucleophilic substitution, leading to the formation of different products depending on the nucleophile used. These reactions are facilitated by the compound’s unique structure, which allows it to interact with various reagents and catalysts .

Comparison with Similar Compounds

(E)-Methyl 3-(2-nitrophenyl)acrylate can be compared with other similar compounds, such as:

    Methyl 3-(4-nitrophenyl)acrylate: This compound has a similar structure but with the nitro group in the para position instead of the ortho position.

    Ethyl 3-(2-nitrophenyl)acrylate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl 3-(2-aminophenyl)acrylate: This compound has an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications .

Properties

IUPAC Name

methyl (E)-3-(2-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKNUVQQEHKTCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-43-1
Record name NSC4156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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